molecular formula C7H3BrF2N2 B8191082 2-Bromo-7,8-difluoro-imidazo[1,2-a]pyridine

2-Bromo-7,8-difluoro-imidazo[1,2-a]pyridine

Cat. No.: B8191082
M. Wt: 233.01 g/mol
InChI Key: MWNYCTNUBNQYBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-7,8-difluoro-imidazo[1,2-a]pyridine is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry. The presence of bromine and fluorine atoms in the structure enhances its reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-7,8-difluoro-imidazo[1,2-a]pyridine typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. One common method is the condensation of 2-aminopyridine with aldehydes, followed by halogenation reactions to introduce bromine and fluorine atoms .

Industrial Production Methods: Industrial production methods often employ metal-free protocols to minimize environmental impact. These methods include the use of eco-friendly reagents and conditions, such as metal-free oxidation and photocatalysis .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-7,8-difluoro-imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyridine derivatives .

Scientific Research Applications

2-Bromo-7,8-difluoro-imidazo[1,2-a]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-7,8-difluoro-imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms enhances its binding affinity to target proteins, leading to various biological effects. The compound can modulate enzymatic activity and disrupt cellular processes, making it a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

Uniqueness: 2-Bromo-7,8-difluoro-imidazo[1,2-a]pyridine stands out due to its unique combination of bromine and fluorine atoms, which enhance its reactivity and potential for diverse chemical transformations. This makes it a versatile compound in both synthetic and medicinal chemistry .

Properties

IUPAC Name

2-bromo-7,8-difluoroimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF2N2/c8-5-3-12-2-1-4(9)6(10)7(12)11-5/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWNYCTNUBNQYBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2C(=C1F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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